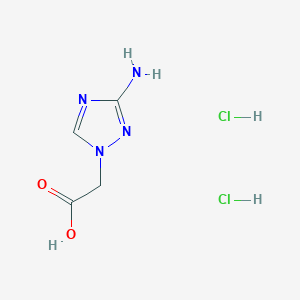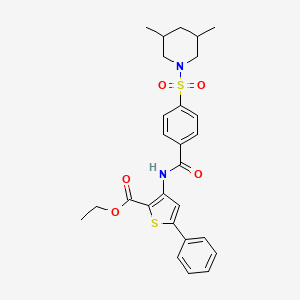![molecular formula C11H14BrNO2 B2545738 2-Brom-6-[(3S)-3-Methoxytetrahydrofuran-3-yl]-4-methyl-pyridin CAS No. 2368946-04-5](/img/structure/B2545738.png)
2-Brom-6-[(3S)-3-Methoxytetrahydrofuran-3-yl]-4-methyl-pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is a complex organic compound. It is distinguished by its unique structure which includes a bromine atom, a methoxytetrahydrofuran ring, and a pyridine ring, making it a versatile subject for chemical research. Understanding its synthesis, reactions, and applications provides valuable insights for various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine is utilized in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying enzyme interactions due to its potential to act as a ligand.
Medicine: Investigating its role in drug design, particularly for targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine typically involves multi-step organic reactions. A common starting point is the bromination of 4-methyl-pyridine, followed by the addition of the methoxytetrahydrofuran moiety. Each step requires precise conditions, including specific temperatures, catalysts, and solvents.
Industrial Production Methods: Scaling the synthesis for industrial production requires optimization of these conditions. It often involves continuous flow reactors to maintain consistent reaction conditions, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation, typically affecting the methoxytetrahydrofuran ring.
Reduction: Reduction reactions may involve the pyridine ring, especially under catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: Organolithium reagents, Grignard reagents.
Major Products Formed:
Oxidation products: Hydroxylated derivatives.
Reduction products: Hydrogenated pyridine compounds.
Substitution products: Various substituted pyridines depending on the nucleophile used.
Wirkmechanismus
Mechanism by Which the Compound Exerts Its Effects:
The presence of the bromine and methoxytetrahydrofuran groups can influence the compound's reactivity and binding affinity.
It can interact with various molecular targets, such as enzymes or receptors, depending on its specific functional groups.
Molecular Targets and Pathways Involved:
Possible interactions with cytochrome P450 enzymes, influencing metabolic pathways.
Potential binding to neurotransmitter receptors, offering insights into neurological research.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-methylpyridine: Lacks the methoxytetrahydrofuran group, resulting in different reactivity.
6-Methoxytetrahydrofuran-substituted pyridines: Absence of the bromine atom alters their electrophilic nature.
Similar compounds: Bromopyridines, methoxypyridines, and tetrahydrofuran-substituted aromatics.
Uniqueness:
The combined presence of bromine and the methoxytetrahydrofuran group in the same molecule is relatively rare, offering unique reactivity and binding properties.
2-Bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine's distinct chemical structure and properties make it a valuable compound for various scientific inquiries and industrial applications. Its unique combination of functional groups enables a wide range of reactions and uses, distinguishing it from other related compounds.
Eigenschaften
IUPAC Name |
2-bromo-6-[(3S)-3-methoxyoxolan-3-yl]-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-5-9(13-10(12)6-8)11(14-2)3-4-15-7-11/h5-6H,3-4,7H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBDLGCOWHXEL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)Br)[C@]2(CCOC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2545656.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)
![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)
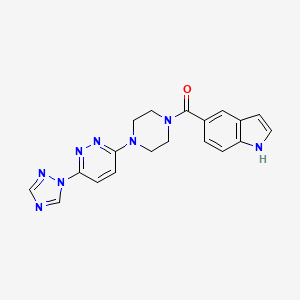
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2545662.png)
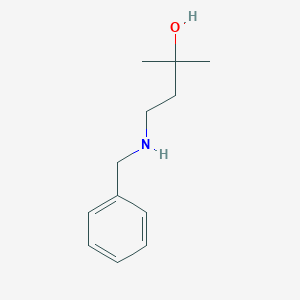
![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)
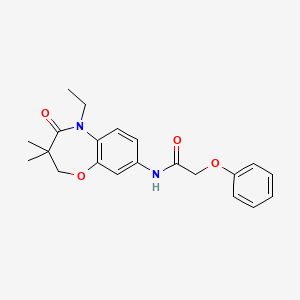
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)
![{2-[(cyclohexyloxy)methyl]phenyl}methanamine](/img/structure/B2545669.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-carboxamide](/img/structure/B2545670.png)
